molecular formula C11H12F2O B1325462 3',5'-Difluoro-2,2-dimethylpropiophenone CAS No. 898789-77-0

3',5'-Difluoro-2,2-dimethylpropiophenone

Cat. No.: B1325462
CAS No.: 898789-77-0
M. Wt: 198.21 g/mol
InChI Key: ROFBGWYGRKXYMD-UHFFFAOYSA-N
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Description

3’,5’-Difluoro-2,2-dimethylpropiophenone is an organic compound with the molecular formula C11H12F2O. It is known for its unique chemical properties and is often used in various scientific experiments and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’,5’-Difluoro-2,2-dimethylpropiophenone typically involves the reaction of 3,5-difluorobenzoyl chloride with 2,2-dimethylpropanal in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: 3’,5’-Difluoro-2,2-dimethylpropiophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3’,5’-Difluoro-2,2-dimethylpropiophenone is utilized in several scientific research fields:

    Chemistry: It serves as a precursor in the synthesis of more complex organic molecules.

    Biology: It is used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into its potential therapeutic effects and drug development.

    Industry: Employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3’,5’-Difluoro-2,2-dimethylpropiophenone involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison: 3’,5’-Difluoro-2,2-dimethylpropiophenone is unique due to its 2,2-dimethylpropiophenone moiety, which imparts distinct chemical properties compared to other difluorinated compounds. This uniqueness makes it valuable in specific synthetic and research applications .

Properties

IUPAC Name

1-(3,5-difluorophenyl)-2,2-dimethylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2O/c1-11(2,3)10(14)7-4-8(12)6-9(13)5-7/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROFBGWYGRKXYMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C1=CC(=CC(=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60642485
Record name 1-(3,5-Difluorophenyl)-2,2-dimethylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898789-77-0
Record name 1-(3,5-Difluorophenyl)-2,2-dimethyl-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898789-77-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3,5-Difluorophenyl)-2,2-dimethylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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